molecular formula C17H26NO3+ B1247465 Montipyridine

Montipyridine

Cat. No. B1247465
M. Wt: 292.4 g/mol
InChI Key: ZIWFPGDHJIFGNS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Montipyridine is a natural product found in Montipora with data available.

Scientific Research Applications

Surface Acidity and Characterization

Montipyridine and its derivatives, such as pyridine, have been extensively studied for their interactions with various materials. In one study, the IR spectra of pyridine adsorbed on Fe-montmorillonite revealed the presence of strong Bronsted and Lewis acid sites, crucial for adsorptive and catalytic applications. The study demonstrated that pyridine is a valuable probe molecule for analyzing the nature, strength, and concentration of acid sites on surfaces like Fe-montmorillonite (Akçay, 2005).

Catalysis and Synthesis

Pyridine scaffolds, including montipyridine, are central to many cross-coupling reactions. Their catalytic properties have been exploited in various chemical syntheses. A notable example is the use of simple iron salts in cross-coupling reactions of alkyl or aryl Grignard reagents with aryl and heteroaryl chlorides, leading to the synthesis of montipyridine and other complex compounds (Fürstner et al., 2002).

Environmental Applications

Montipyridine and its derivatives have been investigated for environmental applications, particularly in adsorption studies. For instance, activated Montmorillonite was used for the sorption of pyridine, a health-toxic substance. The study highlighted the significant effect of neutral pH on the sorption of pyridine and the formation of electron donor-acceptor complexes between the Montmorillonite and pyridine (Ibrahim et al., 2018).

Pharmaceutical Applications

Montipyridine and its related compounds have shown potential in pharmaceutical applications. For example, two pyridine derivatives were investigated as possible metal chelators in the therapy of Alzheimer's disease. Their complex formation with Cu(ii) and Zn(ii) suggested their utility in preventing the metal ion-induced amyloid aggregation, a key factor in Alzheimer's pathology (Lakatos et al., 2010).

Agricultural Research

In the field of agriculture, montipyridine derivatives have been used as growth retardants and in studying plant physiology. Their ability to inhibit specific cytochrome P-450 dependent monooxygenases provides insights into the regulation of terpenoid metabolism in plants (Grossmann, 1990).

properties

Product Name

Montipyridine

Molecular Formula

C17H26NO3+

Molecular Weight

292.4 g/mol

IUPAC Name

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid

InChI

InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3/p+1

InChI Key

ZIWFPGDHJIFGNS-UHFFFAOYSA-O

Canonical SMILES

COC1=CC(=[N+](C=C1)CC(=O)O)CCCCCCCC=C

synonyms

montipyridine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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